molecular formula C10H20N2O B1427155 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine CAS No. 1211575-84-6

4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine

Cat. No. B1427155
M. Wt: 184.28 g/mol
InChI Key: LBNWKYKQUAGHLO-UHFFFAOYSA-N
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Description

4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine is a research chemical with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The structure of 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine is characterized by a pyrrolidine ring attached to a piperidine ring via an oxygen atom. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine is a liquid at room temperature . Its InChI code is 1S/C10H20N2O/c1-12-7-4-10(8-12)13-9-2-5-11-6-3-9/h9-11H,2-8H2,1H3 .

Scientific Research Applications

Crystallography and Structural Conformations

  • Research on structurally related biphenyl analogues, including compounds with piperidine rings, focuses on their crystal structures and conformations. These compounds exhibit chair conformations of their piperidine rings and are studied for their structural characteristics in crystallography (Anqi Wan et al., 2015).

Medicinal Chemistry and Bioactivity

  • Piperidine derivatives have been synthesized and evaluated for their bioactivity, such as anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. These studies include molecular docking to understand the binding affinity of these compounds to specific proteins (I. Parveen et al., 2017).
  • The synthesis of certain piperidine derivatives has been explored for their potential as biosynthetic intermediates for tropane alkaloids, highlighting the role of these compounds in synthetic organic chemistry (Xiao-Yan Ma et al., 2020).

Molecular Dynamics Simulation

  • The corrosion inhibition properties of piperidine derivatives on the corrosion of iron were investigated using quantum chemical calculations and molecular dynamics simulations. This research provides insights into the adsorption behaviors of these derivatives on metal surfaces (S. Kaya et al., 2016).

Drug Metabolism and Pharmacokinetics

  • Studies have utilized in vitro data and physiologically based pharmacokinetic modeling to estimate circulating drug metabolite exposure in humans. This research is crucial for understanding the metabolic pathways and the relative exposure of drug metabolites compared to the parent compound (R. Obach et al., 2018).

Antimicrobial Activity

  • Novel piperidine compounds have been discovered and synthesized for their antimycobacterial activity, demonstrating the potential of piperidine derivatives in treating bacterial infections (R. Kumar et al., 2008).

Future Directions

The pyrrolidine scaffold, as found in 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine, continues to be of great interest in drug discovery due to its versatility and the potential for structural diversity . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-(1-methylpyrrolidin-3-yl)oxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12-7-4-10(8-12)13-9-2-5-11-6-3-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNWKYKQUAGHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine
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4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine
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Reactant of Route 6
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